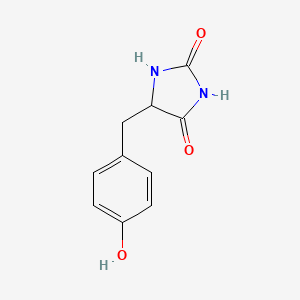

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLIXWMNULCIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58942-04-4, 67337-72-8 | |

| Record name | 58942-04-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC52761 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Technical Monograph: 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

[1]

Executive Summary

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, commonly referred to as 5-(4-Hydroxybenzyl)hydantoin or p-Hydroxyphenylhydantoin (p-HPH) , is a critical heterocyclic intermediate in the pharmaceutical and fine chemical industries.[1][2][3] It serves as the direct hydantoin analog of the amino acid Tyrosine. Its primary industrial utility lies in the "Hydantoinase Process," a dynamic kinetic resolution method used to manufacture optically pure D- and L-Tyrosine and related non-proteinogenic amino acids, which are essential building blocks for semi-synthetic antibiotics (e.g., Amoxicillin analogues) and peptide therapeutics.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, enzymatic resolution mechanisms, and analytical characterization.

Physicochemical Profile

The compound is an amphoteric heterocycle containing a phenolic hydroxyl group and a hydantoin imide core. Its solubility and stability are dictated by the ionization states of these functional groups.

Table 1: Core Technical Specifications

| Property | Specification |

| IUPAC Name | 5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione |

| Common Names | 5-(4-Hydroxybenzyl)hydantoin; p-Hydroxyphenylhydantoin |

| CAS Registry Number | 67337-72-8 |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | >250 °C (Decomposes); Precursor (Benzylidene) mp: ~253–254 °C |

| Solubility (Water) | ~1.3 g/L at 20 °C; Soluble in hot water |

| Solubility (Organic) | Soluble in Ethanol, DMSO, DMF; Insoluble in Hexane, Ether |

| Acidity (pKa) | pKa₁ ≈ 9.1 (Imide -NH-); pKa₂ ≈ 10.0 (Phenolic -OH) |

Solubility & Stability Insights

-

pH Dependence: The compound exhibits low solubility in neutral aqueous media. Solubility increases significantly at pH > 10 due to deprotonation of the imide nitrogen (N3) and the phenolic oxygen, forming a dianion.

-

Thermal Stability: It is thermally stable up to its melting point, making it suitable for high-temperature crystallization purification steps.[1]

Synthesis & Production Methodologies

Production strategies are divided into Chemical Synthesis (for the racemic scaffold) and Biocatalytic Resolution (for chiral amino acid production).

Chemical Synthesis: The Aldehyde Condensation Route

The most robust industrial route involves the Knoevenagel condensation of 4-hydroxybenzaldehyde with hydantoin, followed by selective hydrogenation.

Protocol:

-

Condensation: 4-Hydroxybenzaldehyde is refluxed with hydantoin in the presence of an amine base (e.g., ethanolamine or piperidine) in water/ethanol.

-

Intermediate Isolation: The resulting 5-(4-hydroxybenzylidene)hydantoin precipitates as a yellow solid (mp 253–254 °C).[1]

-

Reduction: The benzylidene double bond is reduced using H₂/Pd-C or Raney Nickel in alkaline media to yield the target 5-(4-hydroxybenzyl)hydantoin .[1]

Figure 1: Chemical synthesis pathway via Knoevenagel condensation and subsequent hydrogenation.[1]

Biocatalytic Application: The Hydantoinase Process

This compound is the substrate for the industrial production of D-Tyrosine and L-Tyrosine.[1] The process relies on a Dynamic Kinetic Resolution (DKR) where the hydantoin racemase ensures 100% theoretical yield of a single enantiomer.

Mechanism:

-

Racemization: Chemical or enzymatic racemization ensures the substrate (5-(4-Hydroxybenzyl)hydantoin) exists as an equilibrium of D- and L-isomers.[1]

-

Hydrolysis (Step 1): D-Hydantoinase selectively hydrolyzes the D-isomer to N-carbamoyl-D-tyrosine.[1]

-

Hydrolysis (Step 2): N-Carbamoylase (or chemical decarbamoylation) converts the intermediate to D-Tyrosine.[1]

-

Spontaneous Racemization: The unreacted L-hydantoin spontaneously racemizes under the alkaline reaction conditions (pH > 8.5), replenishing the D-hydantoin pool.[1]

Figure 2: The Hydantoinase Process for the production of D-Tyrosine via Dynamic Kinetic Resolution.

Analytical Characterization

Validating the identity of 5-(4-Hydroxybenzyl)hydantoin requires distinguishing it from its benzylidene precursor and potential free amino acid hydrolysis products.[1]

HPLC Method[1][8][9]

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (85:15 v/v).

-

Detection: UV at 220 nm (amide bond) and 275 nm (phenolic ring).

-

Retention Logic: The hydantoin is less polar than Tyrosine but more polar than the benzylidene precursor.

-

Elution Order: Tyrosine < 5-(4-Hydroxybenzyl)hydantoin < 5-(4-Hydroxybenzylidene)hydantoin.[1]

-

NMR Spectroscopy (DMSO-d₆)

The ¹H-NMR spectrum is distinct due to the presence of the ABX system (chiral center) and the para-substituted aromatic ring.

-

δ 10.4 ppm (s, 1H): Imide NH (N3 position).

-

δ 9.2 ppm (s, 1H): Phenolic OH.

-

δ 7.8 ppm (s, 1H): Amide NH (N1 position).

-

δ 6.95 ppm (d, 2H, J=8 Hz): Aromatic protons (Ortho to OH).

-

δ 6.65 ppm (d, 2H, J=8 Hz): Aromatic protons (Meta to OH).

-

δ 4.30 ppm (m, 1H): Chiral methine proton (C5-H).

-

δ 2.90 ppm (m, 2H): Benzylic methylene protons (CH₂).

Safety & Handling

-

Hazard Classification: Generally considered low toxicity, but should be handled as a potential irritant (Skin/Eye Irrit. 2).

-

Storage: Store in a cool, dry place. Hygroscopic tendency is low, but protection from moisture is recommended to prevent hydrolysis over long periods.

-

Reactivity: Incompatible with strong oxidizing agents and strong bases (ring opening).

References

-

Preparation of 5-substituted hydantoins. Organic Syntheses, Coll. Vol. 5, p. 627 (1973). Link

-

Enzymatic production of D-amino acids from 5-substituted hydantoins. Journal of Biotechnology, 46(1), 63-73.[1] Link

-

Synthesis and physical properties of 5-(4-hydroxybenzyl)hydantoin. PubChem Compound Summary. Link

-

Process for the production of 5-arylidene hydantoins. US Patent 4345072A.[1] Link

-

Dynamic kinetic resolution of hydantoins. Advanced Synthesis & Catalysis, 345(6‐7), 717-724. Link

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione literature review

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione Technical Guide[1][2]

PART 1: CORE DIRECTIVE - IDENTITY & SIGNIFICANCE

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione , commonly known as Tyrosine Hydantoin or 5-(4-Hydroxybenzyl)hydantoin , is a pivotal heterocyclic scaffold in the industrial synthesis of non-proteinogenic and chiral amino acids.[1][2] Unlike its phenyl-substituted analog (5-(4-hydroxyphenyl)hydantoin), this molecule features a methylene bridge connecting the phenol ring to the C5 position of the hydantoin core, structurally corresponding to the amino acid Tyrosine .

This compound serves as the primary substrate in the "Hydantoinase Process," a globally adopted biocatalytic platform for producing optically pure D-amino acids (e.g., D-Tyrosine) and L-amino acids from racemic precursors.[2] Its significance lies in its ability to undergo dynamic kinetic resolution (DKR) , allowing for 100% theoretical yield of a single enantiomer from a racemic mixture—a feat impossible with traditional chemical resolution methods.

Chemical Identity

| Property | Detail |

| IUPAC Name | 5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione |

| Common Synonyms | Tyrosine Hydantoin; 5-(p-Hydroxybenzyl)hydantoin |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| InChIKey | GLLIXWMNULCIKR-UHFFFAOYSA-N |

| Key Functional Groups | Phenol (Acidic), Imide (pKa ~9.1), Benzyl linker |

PART 2: CHEMICAL SYNTHESIS PROTOCOLS

Two primary routes exist for synthesizing this scaffold: the Urech Hydantoin Synthesis (from Tyrosine) and the Condensation-Reduction Route (from 4-Hydroxybenzaldehyde).[2] The Urech route is preferred for laboratory-scale standard preparation, while the Condensation route is favored industrially for generating the racemic substrate from cheaper aldehydes.

Protocol A: The Urech Synthesis (From L-Tyrosine)

Target: Preparation of analytical standards or specific L-isomers.[1][2]

Mechanism: Acid-catalyzed cyclization of an N-carbamoyl intermediate formed by the reaction of an amino acid with cyanate.[1][2]

Reagents:

-

L-Tyrosine (5.0 g, 27.6 mmol)

-

Potassium Cyanate (KCNO) (3.5 g, 41.4 mmol)

-

Hydrochloric Acid (1 M and 2 M solutions)[3]

-

Water (Distilled)[2]

Step-by-Step Methodology:

-

Carbamoylation: In a 500 mL round-bottom flask, suspend L-Tyrosine (5.0 g) in 200 mL of water. Add Potassium Cyanate (3.5 g).[2][3]

-

Incubation: Heat the mixture to 50°C with vigorous stirring. Maintain for 30–60 minutes. The solution should become clear as the N-carbamoyl tyrosine forms.[1][2]

-

Concentration: Evaporate the solution under reduced pressure (rotary evaporator) to a small volume (approx. 5–10 mL).

-

Acidification: Add 1 M HCl dropwise to the concentrated residue until a precipitate begins to form.

-

Cyclization (The Critical Step): Add 100 mL of 2 M HCl to the suspension. Reflux the mixture at 100°C for 2 hours. This harsh acidic condition drives the dehydration and ring closure to form the hydantoin.

-

Isolation: Cool the reaction mixture to 4°C overnight. The product will crystallize as fine needles.[4] Filter, wash with ice-cold water, and dry.

-

Validation: Verify structure via melting point (>200°C) and NMR. The absence of the amino acid α-proton signal and appearance of the hydantoin N-H signals confirm cyclization.

Protocol B: Condensation-Reduction (Industrial Route)

Target: Large-scale production of DL-5-(4-hydroxybenzyl)hydantoin.[1][2]

-

Knoevenagel Condensation: React 4-hydroxybenzaldehyde with hydantoin in water using an amine base (e.g., ethanolamine) at reflux.[2]

-

Hydrogenation: Subject the benzylidene intermediate to catalytic hydrogenation (H₂ gas, Pd/C catalyst, or Raney Nickel) in alkaline aqueous solution.

PART 3: BIOCATALYTIC VALORIZATION (THE HYDANTOINASE PROCESS)

The industrial utility of 5-(4-hydroxybenzyl)imidazolidine-2,4-dione is realized through its enzymatic conversion to chiral Tyrosine.[1][2] This process exploits the spontaneous or enzymatic racemization of the hydantoin ring under alkaline conditions, coupled with stereoselective hydrolysis.

The "Dynamic Kinetic Resolution" Mechanism

In a chemical resolution, the maximum yield of an enantiomer is 50%. In the Hydantoinase Process, the unreacted enantiomer of the hydantoin continuously racemizes (flips between D and L forms) to maintain equilibrium as the target enantiomer is depleted by the enzyme. This drives the reaction to 100% theoretical yield .

Enzyme Cascade:

-

Hydantoin Racemase (HydRac): Rapidly interconverts D- and L-5-(4-hydroxybenzyl)hydantoin.[1][2]

-

D-Hydantoinase (D-Hyd): Stereoselectively hydrolyzes the D-hydantoin ring to open the N-carbamoyl-D-tyrosine .[1][2]

-

D-Carbamoylase (D-Carb): Cleaves the carbamoyl group to release free D-Tyrosine , CO₂, and NH₃.[2]

Process Flow Diagram

Caption: The Dynamic Kinetic Resolution pathway converting racemic Tyrosine Hydantoin into optically pure D-Tyrosine.

PART 4: PHYSICAL PROPERTIES & HANDLING[2]

| Property | Description |

| Appearance | White to off-white crystalline powder or fine needles.[1][2] |

| Melting Point | High melting solid (>220°C).[2][5] Decomposes upon melting.[2] |

| Solubility (Water) | Low in neutral water (<1 g/L).[2] |

| Solubility (Alkaline) | Highly soluble in dilute NaOH or KOH due to deprotonation of the imide (N3-H) and phenol (OH).[2] |

| pKa | pKa1 (Phenol): ~10.0 pKa2 (Imide): ~9.1 (The imide proton is more acidic). |

| Stability | Stable under acidic and neutral conditions. Hydrolyzes slowly in strong base; racemizes rapidly at pH > 8.[2] |

Handling Precautions:

-

Dust Hazard: As a fine powder, use a fume hood to avoid inhalation.

-

Base Sensitivity: When dissolving in base for analysis, prepare fresh; prolonged exposure to high pH (>12) can cause ring opening (hydrolysis) to hydantoic acid.

References

-

Synthesis of Tyrosine Hydantoin Polymers: Title: Tyrosine-derived novel antimicrobial hydantoin polymers: synthesis and evaluation of anti-bacterial activities.[2][3] Source: Taylor & Francis (2017).[2] URL:[Link][2]

-

Hydantoinase Process Overview: Title: Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids.[6][7] Source: Current Opinion in Biotechnology (2001).[2][6] URL:[Link]

-

Industrial Production of D-p-Hydroxyphenylglycine (Analogous Process): Title: Enzymatic route for the production of D-p-hydroxyphenylglycine from D,L-p-hydroxyphenylhydantoin.[1][2][8] Source: ResearchGate.[2][9] URL:[Link]

-

Chemical Identity & Structure: Title: 5-(4-Hydroxybenzyl)hydantoin | Chemical Substance Information.[1][2] Source: J-GLOBAL.[1][2] URL:[Link][2][5][8][10]

Sources

- 1. Information from the InChI [webbook.nist.gov]

- 2. Fvmdvjbtjhltex-uhfffaoysa- | C17H14FN3O | CID 4413845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. scholarworks.uni.edu [scholarworks.uni.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

Introduction to Hydantoin Synthesis Methods: A Technical Guide

Strategic Overview: The Hydantoin Scaffold

The hydantoin (imidazolidine-2,4-dione) core is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for anticonvulsants (Phenytoin), antiandrogens (Nilutamide, Enzalutamide), and aldose reductase inhibitors. Its structural rigidity, hydrogen-bonding capability, and metabolic stability make it an ideal template for structure-activity relationship (SAR) studies.

However, the synthesis of hydantoins is not a "one-size-fits-all" operation. The choice of method dictates stereochemical outcome, substituent diversity, and scalability. This guide deconstructs the three primary synthetic pathways—Bucherer-Bergs , Urech , and Biltz —providing the mechanistic insight and protocols necessary for reproducible success.

Method Selection Framework

Before initiating synthesis, select the appropriate pathway based on your available starting materials and stereochemical requirements.

Figure 1: Decision matrix for hydantoin synthesis methods.

The Bucherer-Bergs Reaction

Best for: Accessing 5,5-disubstituted hydantoins from ketones.[1][2][3][4] Mechanism Type: Multicomponent, Thermodynamic Control.

The Bucherer-Bergs reaction is the workhorse for converting ketones into hydantoins.[5] Unlike the Strecker synthesis, which yields

Mechanistic Pathway

The reaction proceeds through a "danger zone" intermediate—the aminonitrile—which must be carbonylated rather than hydrolyzed.

Figure 2: The sequential assembly of the hydantoin ring via Bucherer-Bergs.[6]

Standard Operating Procedure (SOP)

Scale: 10 mmol

Reagents: Ketone (1 eq), KCN (2 eq),

-

Preparation: In a pressure tube or round-bottom flask, dissolve the ketone (10 mmol) in 50% EtOH/H

O (20 mL). -

Addition: Add

(40 mmol) followed by KCN (20 mmol). Caution: KCN is highly toxic. Work in a well-ventilated fume hood with a bleach trap ready. -

Reaction: Seal the tube and heat to 60–70 °C for 12–24 hours.

-

Note: Monitoring by TLC is difficult due to the polarity of intermediates. LC-MS is preferred.

-

-

Workup:

-

Cool the mixture to 0 °C.

-

Acidify carefully with concentrated HCl to pH ~2. Caution: HCN gas evolution. Perform strictly in a hood.

-

The hydantoin usually precipitates as a white solid. Filter and wash with cold water.[7]

-

-

Purification: Recrystallization from EtOH/Water is standard.[5]

Expert Insight: If the ketone is sterically hindered (e.g., Adamantanone), use acetamide or DMF as a co-solvent to increase the boiling point and solubility [2].

The Urech Synthesis

Best for: Synthesizing enantiopure 5-monosubstituted hydantoins from chiral amino acids. Mechanism Type: Acid-catalyzed cyclization.

When chirality must be preserved, the Bucherer-Bergs method fails because the intermediate imine formation destroys the stereocenter. The Urech synthesis avoids this by using pre-formed chiral amino acids.[8]

Protocol: Microwave-Assisted One-Pot Variant

Modern adaptations utilize microwave irradiation to reduce reaction times from hours to minutes and minimize epimerization [3].

Reagents: L-Amino Acid (1 eq), Potassium Cyanate (KOCN, 1.5 eq), HCl.

-

Carbamylation: Suspend L-amino acid (5 mmol) in water (5 mL). Add KOCN (7.5 mmol).

-

Heating: Microwave at 80 °C for 15 minutes. This forms the ureido acid (N-carbamoyl amino acid).

-

Cyclization: Add conc. HCl (5 mL) directly to the vessel. Microwave at 100 °C for 10 minutes.

-

Isolation: Cool on ice. The product precipitates. Filter and dry.

Critical Control Point: Avoid prolonged heating in the second step to prevent racemization of the C5 center.

The Biltz Synthesis

Best for: 5,5-Diarylhydantoins (e.g., Phenytoin). Mechanism Type: Benzilic acid rearrangement.

This method is specific to 1,2-dicarbonyls (like benzil). It involves a base-catalyzed condensation with urea followed by a rearrangement.[9][10]

Protocol

-

Dissolution: Dissolve Benzil (10 mmol) and Urea (15 mmol) in Ethanol (25 mL).

-

Basification: Add 30% aqueous NaOH (5 mL).

-

Reflux: Heat to reflux for 2 hours. The solution will turn deep purple/brown, then fade.

-

Precipitation: Cool and pour into ice water (100 mL). The product is soluble as the sodium salt. Filter off any unreacted benzil (solid).

-

Acidification: Acidify the filtrate with HCl to precipitate 5,5-diphenylhydantoin.

Comparison of Methodologies

| Feature | Bucherer-Bergs | Urech Synthesis | Biltz Synthesis |

| Starting Material | Ketones / Aldehydes | Amino Acids | 1,2-Dicarbonyls |

| Product Type | 5,5-Disubstituted / 5-Substituted | 5-Monosubstituted (Chiral) | 5,5-Diaryl |

| Atom Economy | High (Multicomponent) | Moderate | Moderate |

| Stereochemistry | Thermodynamic Mix (often cis) | Retains Configuration | Racemic (if applicable) |

| Key Reagent | Cyanide (KCN/NaCN) | Cyanate (KOCN) | Urea + Strong Base |

| Typical Yield | 60–90% | 70–95% | 50–80% |

Troubleshooting & Optimization

Problem: Low Yield in Bucherer-Bergs

-

Cause: Loss of volatile HCN or ammonia.

-

Fix: Use a sealed pressure tube. Ensure

is fresh (it decomposes to bicarbonate over time).

Problem: Epimerization in Urech Synthesis

-

Cause: Harsh acidic cyclization conditions.

-

Fix: Use milder cyclizing agents like carbonyldiimidazole (CDI) or perform the reaction in non-aqueous conditions (e.g., acetic acid/reflux) if the microwave method is too aggressive [4].

Problem: "Oiling Out" of Product

-

Cause: Product is not crystallizing from the aqueous layer.

-

Fix: Extract the acidified aqueous layer with Ethyl Acetate (3x), dry over MgSO

, and evaporate. Recrystallize the residue from minimal hot ethanol.

References

-

Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 53(22), 3339–3350. Link

-

Sarges, R., et al. (1990).[1] Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones.[1] Journal of Medicinal Chemistry, 33(7), 1859–1865. Link

-

Paul, S., Gupta, M., Gupta, R., & Loupy, A. (2002).[7] Microwave Assisted Synthesis of 1,5-Disubstituted Hydantoins/Thiohydantoins Solvent Free Conditions. Synthesis, 2002(1), 75–78.[7][11] Link

-

Declas, N., Le Vaillant, F., & Waser, J. (2019).[7][8] Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone.[8] Organic Letters, 21(2), 524–528.[7][8] Link

Sources

- 1. Bucherer-Bergs Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Hydantoin synthesis [organic-chemistry.org]

- 8. Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone [organic-chemistry.org]

- 9. Improved small-scale synthesis of phenytoin for potential practical application | Poster Board #982 - American Chemical Society [acs.digitellinc.com]

- 10. Improvements to the small-scale synthesis of the pharmaceutical phenytoin [morressier.com]

- 11. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of p-Hydroxyphenylhydantoin (p-HPH)

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining "p-HPH" in the Context of Pharmaceutical Sciences

The acronym "p-HPH" in the realm of pharmaceutical research and development most commonly refers to p-Hydroxyphenylhydantoin . This identification is crucial, as the abbreviation can be context-dependent. Within this guide, "p-HPH" will be used synonymously with p-Hydroxyphenylhydantoin, a compound of significant interest due to its role as a metabolite and its use as a synthetic intermediate. Specifically, this guide will focus on 5-(4-Hydroxyphenyl)-5-phenylhydantoin, a major metabolite of the anticonvulsant drug Phenytoin[1][2][3]. Understanding the physicochemical properties of this molecule is paramount for toxicological studies, metabolite identification, and in the synthesis of other pharmacologically active compounds, such as β-lactam antibiotics[4].

This document provides a comprehensive overview of the known physical and chemical properties of p-HPH, outlines detailed methodologies for their experimental determination, and discusses the implications of these properties in drug development.

Chemical Identity and Structure

Proper characterization begins with an unambiguous identification of the molecular entity.

-

IUPAC Name: 5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione[2]

-

Synonyms: p-Hydroxyphenytoin, 4-Hydroxyphenytoin, 5-(p-Hydroxyphenyl)-5-phenylhydantoin, p-HPPH[1][2][5]

-

Molecular Formula: C₁₅H₁₂N₂O₃[2]

The molecular structure of p-HPH features a hydantoin ring substituted at the 5-position with both a phenyl group and a p-hydroxyphenyl group. This structure is fundamental to its chemical behavior, including its acidity, lipophilicity, and potential for hydrogen bonding.

Caption: Molecular structure of p-HPH.

Physicochemical Properties

A quantitative understanding of the physicochemical properties of p-HPH is essential for predicting its behavior in biological systems and during formulation.

| Property | Value | Source |

| Appearance | White to off-white solid/crystalline powder. | [4][7] |

| Melting Point | >300 °C | [3][7] |

| pKa | 8.37 ± 0.10 (Predicted) | [7] |

| Water Solubility | 36 mg/L (at 37 °C) | [7] |

| XLogP3 | 2.1 | [2][6] |

Solubility Profile

The solubility of p-HPH is a critical parameter influencing its absorption and distribution. As indicated, its aqueous solubility is low[7]. However, it is soluble in organic solvents such as a mixture of dimethylformamide (DMF) and methanol[7]. The low water solubility is a key challenge in both in vitro studies and potential therapeutic applications, often necessitating the use of co-solvents or formulation strategies to achieve desired concentrations.

Lipophilicity (LogP/LogD)

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. For p-HPH, the calculated XLogP3 value is 2.1[2][6]. This moderate lipophilicity suggests that the compound can partition into lipid environments. It is important to consider that for an ionizable molecule like p-HPH, the LogD will be pH-dependent. At physiological pH (around 7.4), which is below the predicted pKa of the phenolic hydroxyl group (8.37), the molecule will be predominantly in its neutral, more lipophilic form.

Acidity (pKa)

The predicted pKa of 8.37 for p-HPH is attributed to the phenolic hydroxyl group[7]. The hydantoin ring also contains acidic protons on the nitrogen atoms. The pKa value is crucial as it dictates the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. The Henderson-Hasselbalch equation can be used to calculate the ratio of the ionized to the un-ionized form at a given pH.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of data, standardized experimental protocols are essential.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of p-HPH in water.

-

Materials: p-HPH, purified water (USP/EP grade), pH meter, constant temperature shaker, centrifuge, HPLC system with UV detector.

-

Procedure:

-

Add an excess amount of p-HPH to a known volume of water in a sealed container.

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge an aliquot of the suspension to separate the solid from the supernatant.

-

Carefully withdraw a sample of the clear supernatant.

-

Dilute the sample with a suitable solvent if necessary.

-

Quantify the concentration of p-HPH in the sample using a validated HPLC-UV method.

-

Perform the experiment in triplicate.

-

Sources

- 1. Effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic-gingival hyperplasia: in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(4-HYDROXYPHENYL)-5-PHENYLHYDANTOIN | 2784-27-2 [chemicalbook.com]

- 4. DL-Para-Hydroxyphenyl Hydantoin [zeshuobiotec.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. 4-Hydroxyphenytoin, (S)- | C15H12N2O3 | CID 719423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-(4-HYDROXYPHENYL)-5-PHENYLHYDANTOIN CAS#: 2784-27-2 [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione from Phenol

<

Abstract: This document provides a comprehensive guide for the multi-step synthesis of 5-(4-hydroxybenzyl)imidazolidine-2,4-dione, a valuable heterocyclic compound, commencing from the readily available starting material, phenol. The described synthetic pathway involves an initial formylation of phenol to yield 4-hydroxybenzaldehyde, which is subsequently converted to the target hydantoin via the Bucherer-Bergs reaction. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed, step-by-step protocols, mechanistic insights, and critical safety information.

Introduction and Rationale

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, also known as nor-tyrosine hydantoin, belongs to the hydantoin class of heterocyclic compounds. Hydantoin derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties.[1] The structural motif of 5-(4-hydroxybenzyl)imidazolidine-2,4-dione is found in various pharmacologically active molecules and serves as a crucial intermediate in the synthesis of non-natural α-amino acids.[2]

The synthesis of this target molecule from phenol is a logical and cost-effective approach, leveraging a common and inexpensive industrial chemical. The chosen synthetic route is a two-step process designed for efficiency and scalability. The initial step focuses on the regioselective formylation of phenol to produce the key intermediate, 4-hydroxybenzaldehyde. The subsequent step employs the robust and well-established Bucherer-Bergs multicomponent reaction to construct the hydantoin ring.[2][3][4]

This guide is structured to provide not only a reproducible protocol but also a deep understanding of the chemical principles governing each transformation. By explaining the causality behind experimental choices, we aim to empower researchers to troubleshoot and adapt these methods for their specific needs.

Overall Synthetic Strategy

The synthesis is partitioned into two primary stages, as depicted in the workflow diagram below. The initial stage is the conversion of phenol to 4-hydroxybenzaldehyde. This is a critical step where regioselectivity is paramount to ensure the formation of the desired para-substituted product. Several methods exist for the ortho-formylation of phenols, such as the Reimer-Tiemann and Duff reactions.[5][6][7][8][9][10][11] For the synthesis of the para isomer, alternative strategies are often preferred. The second stage is the formation of the imidazolidine-2,4-dione ring from 4-hydroxybenzaldehyde using the Bucherer-Bergs reaction, a reliable one-pot multicomponent synthesis.[2][3][4][12]

Caption: Overall two-step synthetic route from phenol to the target molecule.

Stage 1: Synthesis of 4-Hydroxybenzaldehyde from Phenol

The introduction of a formyl group onto the phenol ring is a foundational step. While classic methods like the Reimer-Tiemann reaction predominantly yield the ortho-isomer (salicylaldehyde), achieving high yields of the para-isomer, 4-hydroxybenzaldehyde, requires a different strategic approach.[5][6] The Vilsmeier-Haack reaction and the Fries rearrangement of phenyl formate are effective methods for this purpose.[13][14][15]

Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.

Materials and Reagents:

-

Phenol

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Toluene

-

Dichloromethane (DCM)

-

Sodium acetate

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer with heating plate

-

Ice bath

-

Rotary evaporator

Safety Precautions:

-

Phenol: Toxic and corrosive. Readily absorbed through the skin and can cause severe burns.[16]

-

Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water.

-

Toluene and Dichloromethane: Flammable and volatile organic solvents.

-

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Step-by-Step Protocol:

-

Vilsmeier Reagent Formation: In a dry three-neck flask under a nitrogen atmosphere, add toluene and DMF. Cool the mixture in an ice bath to 0-5 °C. Slowly add POCl₃ dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve phenol in dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis and Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 4-hydroxybenzaldehyde.

| Parameter | Value/Condition | Rationale |

| Solvent | Toluene/DCM | Toluene is used for the Vilsmeier reagent formation, while DCM is a suitable solvent for the phenol and the extraction process. |

| Temperature | 0-10 °C (reagent formation), 40-50 °C (reaction) | Low temperature for reagent formation prevents degradation. Moderate heating drives the formylation reaction to completion. |

| Reaction Time | 2-4 hours | Sufficient time for the reaction to proceed to completion, as monitored by TLC. |

| Purification | Column Chromatography | Essential for separating the desired para-isomer from any ortho-isomer and other byproducts. |

Stage 2: Bucherer-Bergs Synthesis of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

The Bucherer-Bergs reaction is a classic and highly effective method for the synthesis of hydantoins from aldehydes or ketones.[2][3] It is a one-pot, multicomponent reaction involving the carbonyl compound, an alkali metal cyanide (like potassium or sodium cyanide), and ammonium carbonate.[12]

Mechanistic Insight

The reaction proceeds through several key steps:

-

Formation of an aminonitrile from the aldehyde, ammonia (from ammonium carbonate), and cyanide. This is mechanistically related to the Strecker amino acid synthesis.[17][18][19]

-

Nucleophilic attack of the amino group of the aminonitrile on carbon dioxide (also derived from ammonium carbonate).

-

Intramolecular cyclization to form an imino-oxazolidinone intermediate.

-

Rearrangement of this intermediate to the more stable hydantoin ring system.[4]

Caption: Key stages in the Bucherer-Bergs synthesis of the target hydantoin.

Protocol: Bucherer-Bergs Reaction

Materials and Reagents:

-

4-Hydroxybenzaldehyde

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Buchner funnel and flask for filtration

Safety Precautions:

-

Potassium/Sodium Cyanide: Highly toxic.[12] Ingestion, inhalation, or skin contact can be fatal. Must be handled with extreme care in a fume hood. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.[12]

-

Ammonium Carbonate: Can release ammonia gas, which is an irritant.

-

The reaction should be performed in a well-ventilated fume hood, and appropriate PPE must be worn at all times.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in ethanol. Add water, followed by ammonium carbonate and potassium cyanide.

-

Reaction: Heat the mixture to reflux (typically around 60-70 °C) with vigorous stirring for 4-6 hours.[3] The reaction mixture will likely become a thick slurry.

-

Cooling and Filtration (Initial): Cool the reaction mixture to room temperature and then in an ice bath. Filter the resulting precipitate and wash it with cold water.

-

Purification via Acid-Base Extraction: a. Suspend the crude solid in a dilute aqueous sodium hydroxide solution to dissolve the hydantoin. b. Filter the solution to remove any unreacted aldehyde or insoluble impurities. c. Cool the filtrate in an ice bath and carefully acidify with dilute hydrochloric acid until the pH is acidic (pH ~2-3), causing the purified hydantoin to precipitate.[20]

-

Final Isolation and Drying: Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any residual salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

| Parameter | Molar Ratio (Aldehyde:KCN:(NH₄)₂CO₃) | Rationale |

| Stoichiometry | 1 : 2 : 2 | Using an excess of cyanide and ammonium carbonate ensures the reaction goes to completion.[12] |

| Solvent System | Ethanol/Water | An aqueous ethanol mixture is a common and effective solvent for this reaction, dissolving the reactants sufficiently.[3] |

| Temperature | 60-70 °C | This temperature range provides sufficient energy for the reaction to proceed at a reasonable rate without significant degradation of reactants or products.[3] |

| pH Control | Maintained by (NH₄)₂CO₃ | Ammonium carbonate acts as a buffer, maintaining a slightly alkaline pH which is optimal for the reaction.[12] |

Characterization of the Final Product

The identity and purity of the synthesized 5-(4-hydroxybenzyl)imidazolidine-2,4-dione should be confirmed using standard analytical techniques.

-

Melting Point: Compare the observed melting point with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

¹H NMR: Expect signals corresponding to the aromatic protons of the hydroxybenzyl group, the methylene protons, the methine proton at the 5-position of the hydantoin ring, and the N-H protons of the hydantoin.

-

¹³C NMR: Expect signals for the carbonyl carbons of the hydantoin ring, the aromatic carbons, and the aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for O-H (phenol), N-H (amide), C=O (amide/hydantoin), and C-H (aromatic and aliphatic) stretching vibrations.

-

Mass Spectrometry (MS): Determine the molecular weight of the compound and confirm its molecular formula through high-resolution mass spectrometry (HRMS).

Troubleshooting and Field-Proven Insights

-

Low Yield in Formylation: If the yield of 4-hydroxybenzaldehyde is low, ensure all reagents and glassware were scrupulously dry for the Vilsmeier-Haack reaction. The Vilsmeier reagent is highly sensitive to moisture. Incomplete hydrolysis of the intermediate can also lead to lower yields.

-

Incomplete Bucherer-Bergs Reaction: A common issue is the precipitation of reactants or intermediates. Ensure vigorous stirring throughout the reaction. If the reaction stalls, adding a small amount of additional solvent or increasing the temperature slightly may help.

-

Purification Challenges: The final product is often poorly soluble in many common organic solvents. The acid-base extraction/precipitation method described is a highly effective purification technique. Recrystallization from a suitable solvent like ethanol/water can also be employed for further purification if needed.

Conclusion

This application note details a reliable and well-documented two-step synthesis of 5-(4-hydroxybenzyl)imidazolidine-2,4-dione from phenol. By providing clear protocols, explaining the underlying chemical principles, and emphasizing critical safety considerations, this guide serves as a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis and characterization of this important hydantoin derivative can pave the way for further research into its biological activities and applications in drug discovery.

References

-

Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia MDPI. [Link]

-

Synthesis of 5-(4-methoxy-benzyl)-hydantoin (IV). PrepChem.com. [Link]

-

Jia, H.-H., et al. (2005). 5-(4-Fluorobenzylidene)imidazolidine-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]

-

5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. (2012). National Center for Biotechnology Information. [Link]

-

Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters. (2013). Molecules. [Link]

-

How do you synthesize 4-hydroxy benzaldehyde from phenol using vilsmeier -haack method? (2023). Brainly.in. [Link]

-

Hydantoin synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of imidazolidine 2,4 – dione derivatives. (2022). ScienceScholar. [Link]

-

SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Semantic Scholar. [Link]

- Synthetic method for p-hydroxybenzaldehyde.

-

SYNTHESIS OF -5-(SUBSTITUTED PHENYL)-5- (SUBSTITUTED BENZYL)-2-SUBSTITUTED HYDANTION. (2012). TSI Journals. [Link]

-

Synthesis of new 5-benzylidene-hydantoin esters. Semantic Scholar. [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). National Center for Biotechnology Information. [Link]

-

Bucherer–Bergs reaction. Wikipedia. [Link]

-

Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. ResearchGate. [Link]

-

The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

-

Simultaneous determination of volatile phenol, cyanide, anionic surfactant, and ammonia nitrogen in drinking water by a continuous flow analyzer. ResearchGate. [Link]

-

Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry. [Link]

- Method for producing 5- (substituted benzyl) hydantoins.

-

Fact Sheet: Phenol-Chloroform Extraction. (2018). University of Pennsylvania EHRS. [Link]

-

Strecker amino acid synthesis. Wikipedia. [Link]

-

Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. (2021). Biointerface Research in Applied Chemistry. [Link]

- Synthesis method of p-hydroxybenzaldehyde.

-

Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Overseas. [Link]

-

Duff Reaction. Cambridge University Press. [Link]

-

Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. LOCKSS. [Link]

-

Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. (2023). The Journal of Organic Chemistry. [Link]

-

Reimer-Tiemann Reaction. YouTube. [Link]

-

Simultaneous determination of volatile phenol, cyanide, anionic surfactant, and ammonia nitrogen in drinking water by a continuous flow analyzer. (2020). National Center for Biotechnology Information. [Link]

-

Spectroscopic (FT-IR,1H and 13C NMR) characterization and density functional theory calculations for (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one (ARNO). ResearchGate. [Link]

-

Turn-Mimic Hydantoin-Based Loops Constructed by a Sequential Multicomponent Reaction. (2023). Organic Letters. [Link]

-

Synthesis of 4-hydroxybenzaldehyde. PrepChem.com. [Link]

-

A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing. [Link]

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. [Link]

-

Strecker Amino Acid Synthesis. YouTube. [Link]

-

Reimer Tiemann Reaction Mechanism. (2025). GeeksforGeeks. [Link]

-

Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. Journal of University of Anbar for Pure Science. [Link]

-

Reimer Tiemann Reaction. Khan Academy. [Link]

-

A theoretical study of the Duff reaction: insights into its selectivity. RepHip UNR. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. youtube.com [youtube.com]

- 9. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]

- 11. Khan Academy [khanacademy.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. brainly.in [brainly.in]

- 14. Synthetic method for p-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN102992982A - Synthesis method of p-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 16. Fact Sheet: Phenol-Chloroform Extraction | PennEHRS [ehrs.upenn.edu]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 19. m.youtube.com [m.youtube.com]

- 20. jsynthchem.com [jsynthchem.com]

High-Purity Synthesis of 5-(4-Hydroxyphenyl)hydantoin (p-HPH)

Application Note & Protocol Guide | AN-2025-HPH [1]

Executive Summary & Scope

This application note details the laboratory-scale synthesis of 5-(4-hydroxyphenyl)hydantoin (p-HPH) , a critical chiral precursor in the manufacturing of semi-synthetic

While the historical industrial standard relies on the Bucherer-Bergs reaction, modern process chemistry increasingly favors non-cyanide routes to align with Green Chemistry principles.[1] This guide provides two distinct protocols:

-

Method A (The Gold Standard): The Bucherer-Bergs reaction using p-hydroxybenzaldehyde. High yield, established robustness.[1]

-

Method B (Green Alternative): Acid-catalyzed ureidoalkylation using phenol and glyoxylic acid. Cyanide-free, lower toxicity profile.[1]

Disambiguation Note: This guide focuses on the mono-substituted hydantoin (CAS: 24201-13-6), not the phenytoin metabolite 5-(4-hydroxyphenyl)-5-phenylhydantoin.[1]

Critical Safety & Pre-requisites

WARNING: HIGH-RISK PROTOCOLS (Method A)

-

Cyanide Hazard: Method A utilizes Potassium/Sodium Cyanide.[1][2] Contact with acid releases lethal HCN gas. Work strictly in a functioning fume hood. Keep a cyanide antidote kit (e.g., Hydroxocobalamin) immediately accessible.[1]

-

Ammonia Pressure: The reaction generates ammonia and carbon dioxide.[1] Ensure glassware is rated for slight pressure or properly vented.

-

Thermal Hazards: Method B involves strong acid catalysis at elevated temperatures (

).

Reaction Mechanism & Logic

Mechanistic Pathway (Bucherer-Bergs)

The formation of p-HPH proceeds via a multi-component condensation.[1] The ammonium carbonate serves a dual role: providing the amine source and the carbon dioxide source for the hydantoin ring.[1][2]

Figure 1: Mechanistic flow of the Bucherer-Bergs synthesis.[1]

Method A: Bucherer-Bergs Protocol (Standard)

Best for: High purity requirements, maximizing yield from expensive aldehydes.[1]

Reagents & Stoichiometry

| Component | Role | Eq. | Mass/Vol (Scale) |

| p-Hydroxybenzaldehyde | Limiting Reagent | 1.0 | 12.2 g (100 mmol) |

| Ammonium Carbonate | Amine/CO2 Source | 3.0 | 28.8 g |

| Potassium Cyanide (KCN) | Cyanide Source | 1.2 | 7.8 g |

| Ethanol/Water (1:1) | Solvent | - | 150 mL |

Step-by-Step Procedure

-

Solubilization: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-hydroxybenzaldehyde (12.2 g) in 150 mL of 50% aqueous ethanol.

-

Carbonate Addition: Add ammonium carbonate (28.8 g) to the mixture. Stir for 10 minutes at room temperature until partially dissolved.

-

Insight: Excess ammonium carbonate is crucial to suppress the formation of imino-nitrile byproducts and ensure sufficient CO2 concentration for the carbamate formation step.[1]

-

-

Cyanide Addition (CRITICAL): Carefully add KCN (7.8 g). Do not add acid.

-

Reaction: Heat the mixture to 60°C for 4 hours.

-

Temperature Ramp: Increase temperature to 80°C for 1 hour to drive the cyclization to completion.

-

Work-up (Degassing): Remove the condenser and heat at 90°C for 30 minutes (in a well-ventilated hood) to drive off excess ammonia and decompose unreacted carbonate.

-

Validation: Use wet pH paper at the flask neck. Vapor should be basic (blue). Continue until ammonia evolution slows significantly.

-

-

Precipitation: Cool the solution to 10°C in an ice bath. Acidify carefully with Conc. HCl to pH 2.0 .

-

Why? p-HPH is amphoteric but least soluble at acidic pH.[1]

-

-

Isolation: Filter the white-to-off-white precipitate.[1] Wash with cold water (2 x 20 mL) to remove inorganic salts.

-

Drying: Dry in a vacuum oven at 60°C overnight.

Expected Yield: 85-92% Appearance: White crystalline powder.[1]

Method B: Ureidoalkylation Protocol (Green/Cyanide-Free)

Best for: Labs restricting cyanide use; lower raw material costs.[1]

Reagents & Stoichiometry

| Component | Role | Eq. | Mass/Vol (Scale) |

| Phenol | Substrate | 1.0 | 9.4 g (100 mmol) |

| Glyoxylic Acid (50% aq) | C2 Source | 1.0 | 14.8 g (100 mmol) |

| Urea | Nitrogen Source | 1.5 | 9.0 g |

| HCl (Conc.) | Catalyst | - | 10 mL |

| Water | Solvent | - | 50 mL |

Step-by-Step Procedure

-

Condensation: In a 250 mL three-neck flask, charge Phenol (9.4 g), Urea (9.0 g), and Water (50 mL). Add Conc. HCl (10 mL).

-

Addition: Add Glyoxylic acid (50% aq, 14.8 g) dropwise over 30 minutes while stirring at 45°C .

-

Insight: Low temperature initially favors the formation of the intermediate

-ureido acid without polymerizing the glyoxylic acid.[1]

-

-

Heating: Once addition is complete, ramp temperature to 85-90°C and reflux for 6 hours.

-

Crystallization: Cool the mixture slowly to room temperature, then to 4°C.

-

Filtration: Filter the crude solid.

-

Purification (Critical for this method): The crude often contains ortho-isomers or polymerized byproducts. Recrystallize from hot water or dilute ethanol to obtain pure p-isomer.[1]

Expected Yield: 60-70% (Lower than Method A, but safer).[1]

Analytical Validation (QC)

HPLC Method

To verify purity and separate the p-isomer from potential o-isomers.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm) |

| Mobile Phase | Phosphate Buffer (10mM, pH 3.0) : Acetonitrile (85:[1]15) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 225 nm (max absorption) or 254 nm |

| Retention Time | ~4.5 min (p-HPH); ~6.2 min (o-HPH impurity) |

NMR Characterization

H NMR (400 MHz, DMSO-- 10.65 (s, 1H, NH -3, imide)[1]

- 9.35 (s, 1H, -OH )[1]

- 8.32 (s, 1H, NH -1)[1]

- 7.05 (d, J=8.4 Hz, 2H, Ar-H )[1]

- 6.70 (d, J=8.4 Hz, 2H, Ar-H )[1]

- 5.05 (s, 1H, CH -5)[1]

Workflow Visualization

Figure 2: Comparative workflow for Method A and Method B.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Incomplete cyclization or pH too high during workup.[1] | Ensure temp reaches 80°C in step 5. Verify pH is < 2.5 during precipitation. |

| Dark Coloration | Oxidation of phenol/aldehyde. | Perform reaction under Nitrogen atmosphere. Add trace sodium metabisulfite. |

| Oily Product (Method B) | Polymerization of glyoxylic acid.[1] | Ensure slow addition of glyoxylic acid at lower temp (45°C) before ramping heat.[1] |

| High ortho impurity | Temperature too high during addition (Method B). | Strictly control addition temp. Recrystallize from water.[3] |

References

-

Ware, E. (1950).[1][4] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1][4] Link (Foundational Review of Bucherer-Bergs).

-

Ohashi, T., et al. (1981).[1] "A New Method for 5-(4-Hydroxyphenyl)hydantoin Synthesis." Agricultural and Biological Chemistry, 45(4), 831-838.[1] Link (Primary source for Ureidoalkylation/Green route).

-

Drauz, K., et al. (1991).[1] "Enzymatic synthesis of amino acids." Journal of Biotechnology, 169-180.[1] (Context for p-HPH as D-HPG precursor).

-

Google Patents. (2011). "Method for preparing 4-hydroxyphenyl hydantoin." CN101973941A. Link (Industrial optimization of the Glyoxylic acid route).

Sources

- 1. CN101973941A - Method for preparing 4-hydroxyphenyl hydantoin - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]

- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. Bucherer-Bergs Reaction [organic-chemistry.org]

- 7. jsynthchem.com [jsynthchem.com]

- 8. prepchem.com [prepchem.com]

- 9. CN110981811A - A kind of preparation method of parahydroxybenzohydantoin - Google Patents [patents.google.com]

The Versatile Intermediate: A Guide to the Synthesis and Application of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

In the landscape of modern medicinal and agricultural chemistry, the strategic use of versatile synthetic intermediates is paramount to the efficient discovery and development of novel bioactive molecules. Among these crucial building blocks is 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, a hydantoin derivative that serves as a linchpin in the synthesis of a diverse array of compounds, from potent antidiabetic agents to innovative herbicides. Its unique structural combination of a reactive hydantoin core, a nucleophilic phenolic hydroxyl group, and a chiral center makes it a molecule of significant interest to researchers in drug development and agrochemical synthesis.

This comprehensive guide provides an in-depth exploration of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, offering detailed synthetic protocols, mechanistic insights, and practical application notes for its use as a synthetic intermediate. The information presented herein is curated to empower researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this valuable compound.

Compound Profile: 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, also known as (p-hydroxyphenyl)hydantoin, is a heterocyclic compound featuring a central imidazolidine-2,4-dione (hydantoin) ring substituted at the 5-position with a 4-hydroxybenzyl group.[1] This structure possesses several key reactive sites that are amenable to a variety of chemical transformations.

Key Structural Features and Reactivity:

-

Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is a potent nucleophile, making it an ideal site for O-alkylation reactions, such as the Williamson ether synthesis, and esterification.[2]

-

Hydantoin Ring Nitrogens: The two nitrogen atoms within the hydantoin ring are nucleophilic and can undergo reactions such as N-alkylation, N-acylation, and Mannich reactions. The N-3 position is generally more reactive due to the higher acidity of its proton.

-

Methylene Bridge: The benzylic protons adjacent to the hydantoin ring can be reactive under certain conditions, although this is less commonly exploited.

-

Chirality: The C-5 position of the hydantoin ring is a stereocenter, allowing for the synthesis of enantiomerically pure final products if a chiral starting material or a stereoselective synthesis is employed.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |

| Molecular Weight | 206.198 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 67337-72-8 | [1] |

Synthesis of the Intermediate: A One-Pot Approach

A straightforward and efficient method for the synthesis of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione is a one-pot reaction involving phenol, glyoxylic acid, and urea in the presence of a strong acid catalyst.[1] This method offers a convergent and atom-economical route to the desired intermediate.

Figure 1: One-pot synthesis of the target intermediate.

Protocol: One-Pot Synthesis of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione[1]

Materials:

-

Phenol (0.05 mol)

-

Glyoxylic acid (0.06 mol)

-

Urea (0.06 mol)

-

Hydrochloric acid (37%, 80 mL)

-

Ethanol (for recrystallization)

-

Distilled water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter flask

-

Beakers and graduated cylinders

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol (0.05 mol), glyoxylic acid (0.06 mol), urea (0.06 mol), and hydrochloric acid (37%, 80 mL).

-

Heat the reaction mixture to 370 K (97 °C) with constant stirring for 6 hours.

-

After 6 hours, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the crude product with cold distilled water.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione.

Expected Outcome:

This protocol should yield the title compound as a crystalline solid. The purity can be assessed by melting point determination and spectroscopic analysis.

Applications as a Synthetic Intermediate

The strategic location of multiple reactive functional groups makes 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione a versatile scaffold for the synthesis of a wide range of biologically active molecules. The following sections detail protocols for key transformations.

Application 1: O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group is readily alkylated using the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[3] This reaction is particularly relevant in the synthesis of the glitazone class of antidiabetic drugs.[2] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonation of the phenol with a base, acts as a nucleophile and attacks an alkyl halide.[3]

Figure 2: Williamson ether synthesis workflow.

Protocol: General Procedure for O-Alkylation

Materials:

-

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione (1.0 eq)

-

Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) (1.5 eq)

-

Anhydrous acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione (1.0 eq) in anhydrous acetone or DMF, add the base (K₂CO₃ or NaOH, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to generate the phenoxide anion.

-

Add the alkyl halide (1.1 eq) to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Application 2: N-Alkylation of the Hydantoin Ring

The nitrogen atoms of the hydantoin ring can be alkylated under basic conditions. The N-3 position is generally more acidic and therefore more readily alkylated. Selective N-1 alkylation can be more challenging.

Protocol: General Procedure for N-Alkylation[4]

Materials:

-

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione (1.0 eq)

-

Alkylating agent (e.g., methyl iodide, benzyl chloride) (1.1-2.2 eq)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (1.2-2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

Equipment:

-

Flame-dried round-bottom flask with a nitrogen inlet

-

Magnetic stirrer

-

Syringes for reagent addition

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq for mono-alkylation, 2.5 eq for di-alkylation) in anhydrous DMF.

-

Cool the suspension to 0 °C and slowly add a solution of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione (1.0 eq) in anhydrous DMF.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Application 3: N-Acylation of the Hydantoin Ring

Acylation of the hydantoin nitrogens can be achieved using acyl halides or anhydrides in the presence of a base. This reaction introduces a carbonyl group, which can be a key feature in various biologically active molecules.

Protocol: General Procedure for N-Acylation

Materials:

-

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione (1.0 eq)

-

Acyl halide (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride) (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

Equipment:

-

Round-bottom flask with a nitrogen inlet

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione (1.0 eq) and the base (TEA or pyridine, 1.5 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add the acyl halide or anhydride (1.1 eq) dropwise via a dropping funnel.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization.

Application 4: Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In the case of hydantoins, the N-H protons are acidic and can participate in Mannich-type reactions with formaldehyde and a primary or secondary amine to form N-aminomethyl derivatives.

Figure 3: General scheme of the Mannich reaction.

Protocol: General Procedure for the Mannich Reaction[5]

Materials:

-

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione (1.0 eq)

-

Formaldehyde (37% aqueous solution) (1.1 eq)

-

Primary or secondary amine (e.g., morpholine, piperidine) (1.1 eq)

-

Ethanol

-

Hydrochloric acid (catalytic amount)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter flask

Procedure:

-

In a round-bottom flask, suspend 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione (1.0 eq) in ethanol.

-

Add the amine (1.1 eq) and formaldehyde solution (1.1 eq) to the suspension.

-

Add a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and stir for the time required for the reaction to complete (monitor by TLC).

-

Cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent if necessary.

Spectroscopic Characterization

Accurate characterization of the intermediate is crucial. Below is a summary of expected spectroscopic data for 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione based on available literature.

¹H NMR (DMSO-d₆, 300 MHz) δ:

-

~9.25 ppm (s, 1H): Phenolic -OH proton.

-

~10.0-11.5 ppm (br s, 2H): Two N-H protons of the hydantoin ring.

-

~6.9-7.2 ppm (d, 2H): Aromatic protons ortho to the hydroxyl group.

-

~6.6-6.8 ppm (d, 2H): Aromatic protons meta to the hydroxyl group.

-

~4.4-4.6 ppm (dd, 1H): C-5 proton of the hydantoin ring.

-

~2.8-3.0 ppm (m, 2H): Benzylic -CH₂- protons.

¹³C NMR (DMSO-d₆, 75 MHz) δ:

-

~175 ppm: C-4 carbonyl carbon.

-

~157 ppm: C-2 carbonyl carbon.

-

~156 ppm: Aromatic carbon bearing the hydroxyl group.

-

~130 ppm: Aromatic CH carbons.

-

~128 ppm: Quaternary aromatic carbon.

-

~115 ppm: Aromatic CH carbons.

-

~58 ppm: C-5 carbon of the hydantoin ring.

-

~35 ppm: Benzylic -CH₂- carbon.

IR (KBr, cm⁻¹):

-

~3400-3200 cm⁻¹: O-H and N-H stretching vibrations.

-

~1770 and ~1710 cm⁻¹: Two C=O stretching vibrations of the hydantoin ring.

-

~1610, 1515 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹: C-O stretching of the phenol.

Mass Spectrometry (EI):

-

m/z (%): 206 (M⁺), 107 (base peak, [HO-C₆H₄-CH₂]⁺).

Safety and Handling

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione is a highly valuable and versatile synthetic intermediate. Its readily accessible reactive sites allow for a wide range of chemical modifications, making it a cornerstone in the synthesis of diverse and complex molecules with significant biological activities. The protocols and insights provided in this guide are intended to facilitate its effective use in research and development, paving the way for the discovery of new pharmaceuticals and agrochemicals.

References

- Green Chemistry. (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. RSC Publishing.

- Xue, S., Qin, Y., & Wang, L. (2014). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o649.

- Google Patents. (n.d.). WO2009148195A1 - 5-(4-hydroxybenzyl)thiazolidine-2,4-dione as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same.

- MDPI. (2022).

- ACS Publications. (n.d.).

- ResearchGate. (n.d.).

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- ACS Organic & Inorganic Au. (2022).

- International journal of health sciences. (2022).

- MDPI. (n.d.). N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels.

- ScienceScholar. (2022).

- Organic Chemistry Portal. (n.d.). Hydantoin synthesis.

- Fisher Scientific. (n.d.).

- ACS Publications. (2018).

- ResearchGate. (2014). Reactions with 2-Thiohydantoin, Synthesis of Imidazothiazolone Derivatives and Mannich Bases of 5-Arylidene-2-thiohydantoin.

- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

- ResearchGate. (n.d.). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity.

- PMC. (n.d.). Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides.

- Sigma-Aldrich. (2025).

- PubChem. (n.d.). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione.

- PMC. (n.d.).

- PubMed Central. (n.d.).

- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.

- Scribd. (n.d.). Williamson Ether Synthesis Guide.

- MDPI. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.

- ResearchGate. (2012).

- Carl ROTH. (n.d.).

- NIH. (n.d.). and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles.

- Organic Letters. (2020). Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts.

- YouTube. (2018). Williamson Ether Synthesis.

- Biosynth. (2019).

- PubMed. (n.d.). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases.

- 2,4-Pentanedione - SAFETY D

- ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.

- Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019).

- N alkylation

Sources

Mass spectrometry of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

Application Note: High-Resolution LC-MS/MS Profiling of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

Executive Summary & Scientific Context

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione (MW 206.19 Da), commonly referred to as 5-(4-hydroxybenzyl)hydantoin , is a critical intermediate in the enzymatic synthesis of L-Tyrosine via the "hydantoinase process."[1] Unlike the drug metabolite 5-(p-hydroxyphenyl)-5-phenylhydantoin (derived from phenytoin), this molecule features a methylene bridge connecting the phenolic ring to the hydantoin core, imparting unique fragmentation behavior and polarity.

This Application Note provides a definitive protocol for the identification and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method prioritizes Electrospray Ionization (ESI) in both polarities to leverage the acidic nature of the imide protons (Negative Mode) and the benzylic stability (Positive Mode).

Key Applications:

-

Bioprocess Monitoring: Tracking conversion efficiency in enzymatic production of L-Tyrosine.

-

Metabolite Profiling: Identification of hydantoin derivatives in biological matrices.

-

Impurity Analysis: Detection of unreacted precursors in pharmaceutical raw materials.

Analytical Strategy & Mechanism

To ensure robust detection, we must address two chemical challenges: the polarity of the hydantoin ring (leading to poor retention on standard C18) and the potential for isobaric interference.

Ionization Physics

-

Negative Mode (ESI-): Preferred for quantification. The N-3 imide hydrogen is acidic (pKa ~9.1), allowing for facile deprotonation to form [M-H]- (m/z 205). This mode offers lower background noise and higher sensitivity.

-

Positive Mode (ESI+): Useful for structural confirmation.[2] Protonation occurs on the carbonyl oxygen, yielding [M+H]+ (m/z 207).[1] Fragmentation is driven by the stability of the 4-hydroxybenzyl cation (tropylium-like ion).

Chromatographic Retention

Standard C18 columns often fail to retain small, polar hydantoins, causing them to elute in the void volume (ion suppression zone).[1]

-

Solution: Use a Polar-Embedded C18 or HSS T3 (High Strength Silica) column. These phases resist pore dewetting in high-aqueous conditions and interact with the polar hydantoin moiety, ensuring adequate retention (

).

Experimental Protocols